
7-(Bromomethyl)isoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H8BrN·HBr and a molecular weight of 302.99 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoquinolines can be synthesized through various methods. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can produce isoquinolines . Another method involves a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring with a bromomethyl group attached to the seventh carbon of the isoquinoline .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Natural Isoquinoline Alkaloids in Drug Discovery
Research on natural isoquinoline alkaloids has revealed their significant pharmacological activities, including antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have been identified as leads for drug discovery. Their structure-activity relationship (SAR) activities suggest new possible applications, emphasizing the role of these compounds in medicinal chemistry (Dembitsky et al., 2015).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives are known for their less explored biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This knowledge serves as a foundation for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Nucleic Acid-Binding Isoquinoline Alkaloids for Drug Design
Isoquinoline alkaloids exhibit remarkable biological properties, including potential anticancer properties. Recent advances in analytical techniques have provided insights into their interaction with nucleic acids, enabling a better understanding of their binding mechanisms, specificity, and energetics. This information is crucial for the design of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).
8-Hydroxyquinoline Derivatives in Medicinal Chemistry
The medicinal chemistry of 8-hydroxyquinoline and its derivatives has been explored for the development of potent drug molecules for treating several diseases. The metal chelation properties of these compounds make them potential drug candidates for various diseases, highlighting the importance of synthetic modification to develop more potent derivatives (Gupta et al., 2021).
Therapeutic Potential of Berberine Derivatives
Berberine, a plant-derived isoquinoline alkaloid, has been extensively modified to improve its pharmacokinetic properties and therapeutic efficacy. These efforts have led to the development of new therapeutic agents based on the berberine scaffold for treating a variety of diseases (Gaba et al., 2021).
Safety and Hazards
7-(Bromomethyl)isoquinoline hydrobromide can cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed or in contact with skin . It is advised to use only in a well-ventilated area and to wear appropriate protective clothing and eye protection .
Propriétés
IUPAC Name |
7-(bromomethyl)isoquinoline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMYCASODISJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678464 |
Source


|
| Record name | 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203372-02-4 |
Source


|
| Record name | 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Bromomethyl)isoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
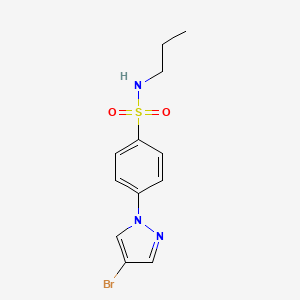
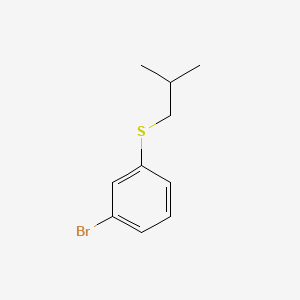

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![1(3H)-Isobenzofuranone,3-[4-(diMethylaMino)-2-Methylphenyl]-3-(1-ethyl-2-Methyl-1H-indol-3-yl)-](/img/no-structure.png)
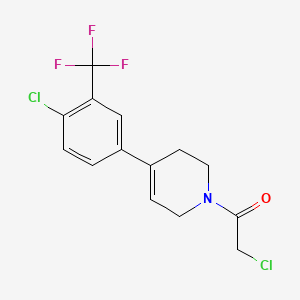
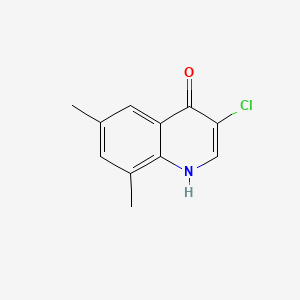
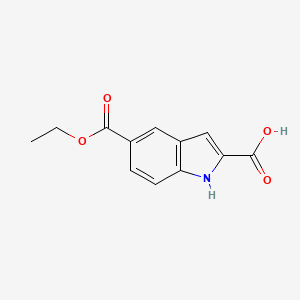
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)
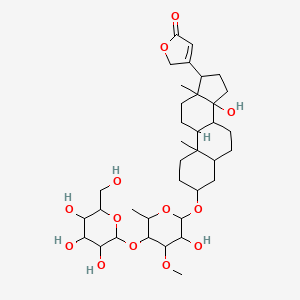
![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)
